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Compound of Interest

Compound Name: 3-Chloropyridine-2-carboxamide

Cat. No.: B058571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectral data for 3-
Chloropyridine-2-carboxamide (also known as 3-chloropicolinamide), a molecule of interest

in medicinal chemistry and drug development. Due to the limited availability of public

experimental spectral data for this specific compound, this document focuses on predicted

spectral characteristics based on its chemical structure and provides comprehensive,

generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource

for researchers involved in the synthesis, characterization, and analysis of this and related

compounds.

Chemical Structure and Properties
IUPAC Name: 3-chloropyridine-2-carboxamide

Synonyms: 3-chloropicolinamide

Molecular Formula: C₆H₅ClN₂O[1]

Molecular Weight: 156.57 g/mol [1]

Exact Mass: 156.0090 Da[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b058571?utm_src=pdf-interest
https://www.benchchem.com/product/b058571?utm_src=pdf-body
https://www.benchchem.com/product/b058571?utm_src=pdf-body
https://www.benchchem.com/product/b058571?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/13924706
https://pubchem.ncbi.nlm.nih.gov/compound/13924706
https://pubchem.ncbi.nlm.nih.gov/compound/13924706
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Spectral Data
While specific experimental data is not readily available in public databases, the following

tables summarize the expected spectral characteristics for 3-Chloropyridine-2-carboxamide
based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the aromatic protons on the pyridine ring and the amide protons. The chemical shifts are

influenced by the electron-withdrawing effects of the chlorine atom, the carboxamide group,

and the nitrogen atom in the pyridine ring.

Proton
Expected Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(J, Hz)

H-4 ~7.5 - 7.8
Doublet of doublets

(dd)

J(H4,H5) ≈ 7-8,

J(H4,H6) ≈ 1-2

H-5 ~7.2 - 7.5 Triplet or dd
J(H5,H4) ≈ 7-8,

J(H5,H6) ≈ 4-5

H-6 ~8.2 - 8.5
Doublet of doublets

(dd)

J(H6,H5) ≈ 4-5,

J(H6,H4) ≈ 1-2

-NH₂ ~7.0 - 8.0 Broad singlet (2H) -

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display six distinct signals for the six

carbon atoms in the molecule. The chemical shifts will be affected by the electronegativity of

the attached atoms (Cl, N, O).
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Carbon Expected Chemical Shift (ppm)

C-2 (C=O) ~165 - 170

C-3 (C-Cl) ~145 - 150

C-4 ~125 - 130

C-5 ~120 - 125

C-6 ~148 - 152

C (carboxamide) ~160 - 165

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

N-H stretch (amide) 3100 - 3500 Medium-Strong (two bands)

C-H stretch (aromatic) 3000 - 3100 Medium

C=O stretch (amide I) 1650 - 1690 Strong

N-H bend (amide II) 1550 - 1640 Medium-Strong

C=C, C=N stretch (aromatic

ring)
1400 - 1600

Medium-Strong (multiple

bands)

C-Cl stretch 600 - 800 Medium-Strong

Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation

pattern of the molecule.
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Parameter Expected Value

Molecular Ion (M⁺) m/z 156 (³⁵Cl) and 158 (³⁷Cl)

Isotopic Pattern
Characteristic 3:1 ratio for the M⁺ and M+2

peaks due to the chlorine isotope.

Major Fragments
Expected fragments from the loss of -NH₂, -

C(O)NH₂, and Cl.

Experimental Protocols
The following are detailed, generalized protocols for acquiring high-quality spectral data for 3-
Chloropyridine-2-carboxamide.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 3-Chloropyridine-2-carboxamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is recommended

for better signal dispersion.

¹H NMR:

Acquire the spectrum at room temperature.
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Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Optimize the receiver gain and shim the magnetic field for optimal resolution.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each

carbon.

A larger spectral width will be needed (e.g., 0-200 ppm).

Longer acquisition times or a higher number of scans are typically required due to the

lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Chloropyridine-2-carboxamide directly onto the ATR

crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Data Collection:

Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 3-Chloropyridine-2-carboxamide in a suitable volatile solvent

(e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for

analysis.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

Mass Spectrometer: A mass spectrometer equipped with an ESI source is suitable for this

type of molecule.

Method:

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow, and temperature) to achieve a stable and abundant signal for the

molecular ion.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Scan over an appropriate m/z range (e.g., 50-300) to detect the molecular ion and

potential fragment ions.

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by

isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to
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generate a characteristic fragmentation pattern.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of 3-
Chloropyridine-2-carboxamide.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Conclusion
This technical guide provides a foundational understanding of the expected spectral

characteristics of 3-Chloropyridine-2-carboxamide and outlines robust protocols for their

experimental determination. While public experimental data is currently scarce, the predictive

data and detailed methodologies presented herein offer a valuable resource for scientists

engaged in the synthesis and characterization of this and structurally related compounds,

facilitating more efficient and targeted research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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